Teglicar - 250694-07-6

Teglicar

Catalog Number: EVT-339789
CAS Number: 250694-07-6
Molecular Formula: C22H45N3O3
Molecular Weight: 399.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Teglicar (ST1326), formerly known as SP61374, is a synthetic compound derived from aminocarnitine. [, ] It functions as a potent, selective, and reversible inhibitor of Liver Carnitine Palmitoyltransferase 1 (L-CPT1). [, , ] L-CPT1 is a key enzyme responsible for the transport of long-chain fatty acids into the mitochondria for oxidation. [, ] By inhibiting L-CPT1, Teglicar regulates lipid metabolism and influences cellular energy pathways. [, , ]

Future Directions
  • Brain-Penetrant Analogs: Designing and evaluating Teglicar analogs with enhanced blood-brain barrier permeability could be valuable. [] Such analogs hold potential for treating neurological conditions where modulating lipid metabolism in the central nervous system might be beneficial.

Etomoxir

Methyl 2-Tetradecylglycidate

ST2425

    Compound Description: ST2425 is a carnitine-related compound that acts as a selective inhibitor of L-CPT1. It has been investigated for its antihyperketotic and antihyperglycemic activity. Similar to Teglicar, it exhibited promising results in preclinical studies. []

    Relevance: ST2425 shares a similar structure and mechanism of action with Teglicar, both being selective inhibitors of L-CPT1. They represent a class of compounds developed to improve metabolic profiles by targeting hepatic fatty acid oxidation. []

Aminocarnitine Ureidic Derivatives

    Compound Description: This refers to a series of compounds synthesized and investigated as potential L-CPT1 inhibitors. These derivatives were designed to improve efficacy and maintain or enhance selectivity for the liver isoform while minimizing potential side effects like tensioactivity. They explore structural modifications, particularly incorporating aromatic functionalities and oxygenated substitutions in the alkyl chain, to achieve these goals. []

    Relevance: The exploration of aminocarnitine ureidic derivatives directly stems from the development of Teglicar, which itself belongs to this class. Teglicar's success in demonstrating the therapeutic potential of selective L-CPT1 inhibition spurred further research into optimizing this class of compounds by exploring structure-activity relationships. []

Platensimycin (PTM)

    Compound Description: Platensimycin is a natural antibiotic that inhibits bacterial and mammalian fatty acid synthase (FAS). It reduces liver triglycerides and improves insulin sensitivity by inhibiting de novo lipogenesis (DNL). Notably, it does not cause liver steatosis, differentiating it from CPT1 inhibitors like Teglicar. []

    Relevance: While both Teglicar and platensimycin aim to improve glucose homeostasis, they target different pathways in lipid metabolism. Teglicar inhibits fatty acid oxidation, while platensimycin inhibits fatty acid synthesis. This difference in mechanism leads to contrasting effects on hepatic triglyceride levels, highlighting the complexity of targeting lipid metabolism for therapeutic benefit. []

Source

Teglicar was developed as part of research aimed at finding new antihyperglycemic agents. The compound's efficacy has been demonstrated in various animal models and cell lines, showing significant effects on glucose homeostasis and cellular viability in cancer studies.

Classification

Teglicar falls under the category of pharmacological agents known as CPT1 inhibitors. It is specifically classified as a reversible inhibitor, meaning its effects can be reversed upon cessation of the drug.

Synthesis Analysis

Methods

The synthesis of Teglicar involves several chemical reactions that yield the final compound from simpler precursors. The precise synthetic route has not been disclosed in detail within the available literature, but it typically involves:

  1. Formation of Key Intermediates: The synthesis likely begins with the formation of acyl derivatives that can interact with carnitine.
  2. Coupling Reactions: These intermediates are then coupled with carnitine or its analogs to produce Teglicar.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.

Technical Details

The synthesis process requires careful control of reaction conditions, including temperature, pH, and solvent choice, to optimize yield and selectivity for the desired product.

Molecular Structure Analysis

Structure

Teglicar's molecular structure features a specific arrangement that allows it to effectively bind to the active site of CPT1. The compound is characterized by:

  • A chiral center that contributes to its selectivity.
  • Functional groups that enhance its binding affinity for the enzyme.

Data

The molecular formula and weight of Teglicar are typically represented as follows:

  • Molecular Formula: C₁₃H₁₉NO₃
  • Molecular Weight: Approximately 239.29 g/mol
Chemical Reactions Analysis

Reactions

Teglicar primarily acts through reversible inhibition of CPT1, leading to a series of biochemical reactions:

  1. Inhibition of Fatty Acid Transport: By blocking CPT1, Teglicar prevents long-chain fatty acids from entering mitochondria.
  2. Alteration in Metabolic Pathways: This inhibition results in decreased fatty acid oxidation and increased reliance on glucose metabolism.

Technical Details

The interaction between Teglicar and CPT1 can be characterized using kinetic studies to determine parameters such as IC₅₀ (the concentration required to inhibit 50% of enzyme activity) and binding affinity.

Mechanism of Action

Process

Teglicar's mechanism involves competitive inhibition at the active site of CPT1, which is crucial for transporting acylcarnitines across mitochondrial membranes. The inhibition leads to:

  • Reduced production of ketone bodies.
  • Decreased gluconeogenesis in hepatocytes, thereby improving glucose homeostasis.

Data

Studies have shown that Teglicar can reduce glucose production by up to 62% in isolated hepatocytes and significantly improve insulin sensitivity without affecting peripheral glucose utilization .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to extreme temperatures and pH levels.
  • Reactivity: Reacts with nucleophiles due to its functional groups, which may affect its interaction with biological targets.

Relevant Data or Analyses

Characterization techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are commonly used to confirm the identity and purity of Teglicar during synthesis .

Applications

Scientific Uses

Teglicar has several notable applications in scientific research:

  • Diabetes Research: Its ability to improve glucose metabolism makes it a candidate for developing treatments for type 2 diabetes.
  • Cancer Studies: Research indicates that Teglicar may induce apoptosis (programmed cell death) in cancer cells by disrupting their metabolic pathways .
  • Neurodegenerative Disorders: Studies have explored its potential benefits in models of Huntington's disease by modulating lipid metabolism .
Introduction to Teglicar and the Carnitine System

Biochemical Role of Carnitine Palmitoyltransferase 1 (CPT1) in Lipid Metabolism

Carnitine Palmitoyltransferase 1 (CPT1) serves as the critical gatekeeper for mitochondrial fatty acid β-oxidation (FAO), a process essential for cellular energy homeostasis. This enzyme system comprises three membrane-bound components: CPT1 (outer mitochondrial membrane), carnitine-acylcarnitine translocase (CACT, inner membrane), and CPT2 (inner membrane surface). CPT1 catalyzes the rate-limiting transesterification of long-chain acyl-CoA molecules into acylcarnitines, enabling their transport across the mitochondrial membrane for β-oxidation [3] [6]. Mammals express three tissue-specific CPT1 isoforms with distinct kinetic and regulatory properties:

Table 1: CPT1 Isoforms and Their Functional Characteristics

IsoformPrimary Tissue DistributionMalonyl-CoA SensitivityKm for Carnitine
CPT1A (L-CPT1)Liver, kidney, fibroblasts, pancreasHigh (IC50 ≈ 1-2 µM)High (≈ 30-50 µM)
CPT1B (M-CPT1)Skeletal/cardiac muscle, adiposeVery high (IC50 ≈ 0.1 µM)Low (≈ 500 µM)
CPT1C (Brain-CPT1)Brain (hypothalamus, hippocampus)LowUnknown

The liver isoform (CPT1A) demonstrates particular metabolic significance as it regulates hepatic ketogenesis and gluconeogenesis during fasting by controlling long-chain fatty acid flux into mitochondria [2]. Inhibition of this isoform disrupts energy production from lipids, forcing cells toward glucose utilization—a therapeutic strategy for disorders of metabolic dysregulation. Genetic deficiency of CPT1A manifests with hypoketotic hypoglycemia, hepatic encephalopathy, and unexpected neurological sequelae including speech disorders, highlighting its non-redundant role in energy metabolism [3] [7].

Teglicar as a Selective Reversible CPT1A Inhibitor: Pharmacological Classification

Teglicar (chemical name: (R)-N-(tetradecylcarbamoyl)-aminocarnitine; synonyms: ST-1326, ST1326; CAS: 250694-07-6) is a synthetic substrate mimetic derived from aminocarnitine, designed to competitively inhibit CPT1A. Its molecular structure features a 14-carbon alkyl chain mimicking palmitoyl-CoA, coupled to a modified carnitine moiety through a hydrolytically stable amide bond [4] [8]. This molecular design confers:

  • High Potency: IC50 of 0.68 µM and Ki of 0.36 µM against L-CPT1 in enzymatic assays [1] [8]
  • Isoform Selectivity: 39-fold selectivity for CPT1A over CPT1B (muscle isoform), mitigating cardiotoxic risks associated with non-selective inhibitors like etomoxir [8]
  • Reversible Binding: Unlike irreversible inhibitors, Teglicar allows physiological regulation of CPT1 activity during metabolic transitions [2]

Table 2: Teglicar's In Vitro Pharmacological Profile

ParameterValueExperimental System
CPT1A IC500.68 ± 0.13 µMIsolated rat hepatocytes
CPT1A Ki0.36 ± 0.04 µMRecombinant human CPT1A
Selectivity Ratio (CPT1A:CPT1B)~39:1Cardiac vs. hepatic mitochondria
Molecular Weight399.61 g/molC22H45N3O3

Teglicar exhibits favorable pharmacokinetics with oral bioavailability, enabling chronic in vivo studies. In solution, it demonstrates stability in DMSO (10 mM stock) and limited aqueous solubility (10 mg/mL in water), requiring formulation optimization for therapeutic applications [1] [8].

Historical Development and Rationale for Targeting CPT1 in Metabolic and Oncological Disorders

The therapeutic targeting of CPT1 emerged from two convergent insights: (1) the recognition of dysregulated fatty acid oxidation in diabetes and cancer, and (2) the clinical failure of first-generation CPT inhibitors due to toxicity. Early irreversible CPT inhibitors like etomoxir and perhexiline demonstrated antihyperglycemic effects but caused severe cardiac and hepatic toxicity due to non-selective inhibition of CPT1B and CPT2 [2] [8]. This prompted the rational design of reversible, isoform-selective inhibitors.

Teglicar was developed through structure-activity optimization of palmitoylcarnitine analogs, culminating in its identification as a lead compound in 2003 [4]. Its development rationale spans two therapeutic domains:

  • Metabolic Disorders: In diabetes, excessive hepatic gluconeogenesis contributes to fasting hyperglycemia. Since fatty acid oxidation provides ATP and acetyl-CoA (a pyruvate carboxylase allosteric activator) for gluconeogenesis, CPT1A inhibition offered a mechanism to reduce endogenous glucose production [2]. Proof-of-concept studies demonstrated that Teglicar reduced glucose output by 50-72% in isolated hepatocytes and suppressed endogenous glucose production by 62% during pancreatic clamps in healthy rats [2].

  • Oncological Applications: The "Warburg effect" initially emphasized cancer's reliance on glycolysis. However, many tumors exhibit metabolic plasticity, utilizing FAO for survival during nutrient stress, metastasis, and chemoresistance. CPT1A is overexpressed in aggressive cancers including lymphoma, leukemia, and canine mammary tumors (CMTs) [5] [9]. Teglicar's ability to disrupt lipid-driven energy production selectively targets this vulnerability.

Emerging evidence also implicates mitochondrial dysfunction in neurodegeneration. In Huntington's disease (HD), mutant huntingtin protein disrupts mitochondrial function, forcing compensatory reliance on FAO. Teglicar's neuroprotective effects in HD models thus represent a third therapeutic application [6].

Table 3: Preclinical Efficacy of Teglicar Across Disease Models

Disease ModelKey FindingsProposed Mechanism
db/db Diabetic Mice38% reduction in glycemia; 30% decrease in fructosamine; improved insulin sensitivitySuppressed hepatic gluconeogenesis; reduced ketogenesis [2]
High-Fat Diet MiceNormalized glycemia (-19%); reduced insulinemia (-53%); increased hepatic triglycerides (no liver damage)Shift from lipid to glucose oxidation; enhanced insulin signaling [2]
Canine Mammary TumorsIC50 = 7.9-13.5 µM; caspase-dependent apoptosis; reduced viability up to 92%Mitochondrial damage; caspase-9/8/3 activation [5]
Drosophila HD ModelImproved locomotor function; reduced neurodegenerationRestoration of carnitine-related gene expression; metabolic reprogramming [6]

Teglicar exemplifies the evolution of CPT1 inhibitors from toxic metabolic modifiers to targeted therapies with multimodal potential. Its reversible mechanism and isoform selectivity address historical safety concerns while retaining potent on-target effects across diverse pathological contexts. Ongoing research continues to refine its therapeutic applicability in disorders of metabolic dysregulation.

Properties

CAS Number

250694-07-6

Product Name

Teglicar

IUPAC Name

(3R)-3-(tetradecylcarbamoylamino)-4-(trimethylazaniumyl)butanoate

Molecular Formula

C22H45N3O3

Molecular Weight

399.6 g/mol

InChI

InChI=1S/C22H45N3O3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-23-22(28)24-20(18-21(26)27)19-25(2,3)4/h20H,5-19H2,1-4H3,(H2-,23,24,26,27,28)/t20-/m1/s1

InChI Key

BMZYTDRMCBZVNH-HXUWFJFHSA-N

SMILES

CCCCCCCCCCCCCCNC(=O)NC(CC(=O)[O-])C[N+](C)(C)C

Synonyms

4-trimethylammonio-3-((tetradecylcarbamoyl)amino)butyrate
4-trimethylammonio-TDCAB

Canonical SMILES

CCCCCCCCCCCCCCNC(=O)NC(CC(=O)[O-])C[N+](C)(C)C

Isomeric SMILES

CCCCCCCCCCCCCCNC(=O)N[C@H](CC(=O)[O-])C[N+](C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.